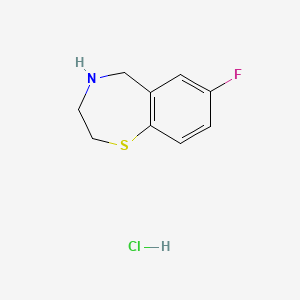

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride

Description

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a fluorinated benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur (thiazepine) and a fluorine substituent at the 7-position. Its molecular formula is C₉H₁₀ClFNS, with a molecular weight of 215.70 g/mol (calculated from ). Benzothiazepines are structurally distinct from benzodiazepines and benzoxazepines due to the substitution of oxygen with sulfur in the heterocyclic ring, which alters electronic properties and biological interactions.

Properties

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUNWTIOKNRRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(CN1)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-31-5 | |

| Record name | 1,4-Benzothiazepine, 7-fluoro-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride (CAS Number: 1258650-31-5) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNS

- Molecular Weight : 219.71 g/mol

- CAS Number : 1258650-31-5

- Physical Form : Powder

- Purity : ≥95% .

The biological activity of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has been linked to its interaction with various biological targets. It is primarily recognized for its role as a modulator of ion channels and neurotransmitter receptors. In particular, it has shown promise in influencing GABAergic and glutamatergic signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticonvulsant Activity : Studies have demonstrated that 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride can reduce seizure activity in animal models. Its efficacy was compared to existing anticonvulsants such as retigabine .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells .

In Vitro Studies

In vitro studies have illustrated the compound's ability to inhibit specific enzymes related to neurodegenerative diseases. For instance:

- SPPL2a Inhibition : The compound has been identified as a selective inhibitor of SPPL2a (an intramembrane protease), which is crucial in antigen presentation. This inhibition was observed at concentrations with significant potency (IC values around 0.37 μM) .

In Vivo Studies

In vivo studies have further validated the anticonvulsant effects:

- Animal Models : Administration of the compound in rodent models resulted in a dose-dependent reduction in seizure frequency and duration. The pharmacokinetic profile indicated favorable absorption and distribution characteristics .

Case Studies

A notable case study involved a series of experiments where 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride was administered to mice with induced seizures:

- Dosage : Mice were treated with varying doses (5 mg/kg to 20 mg/kg).

- Results : Significant reductions in seizure activity were recorded at doses starting from 10 mg/kg. The study concluded that the compound could serve as a potential candidate for further development as an anticonvulsant agent .

Data Table

| Study Type | Compound Concentration | IC50 (μM) | Effect Observed |

|---|---|---|---|

| In Vitro | Varies | 0.37 | SPPL2a inhibition |

| In Vivo | 10 mg/kg | N/A | Reduced seizure frequency |

| Case Study | 10 mg/kg - 20 mg/kg | N/A | Dose-dependent anticonvulsant effect |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Effects

Research has indicated that benzothiazepine derivatives exhibit antihypertensive properties. The specific compound 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has been studied for its ability to modulate calcium channels, leading to vasodilation and reduced blood pressure.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of benzothiazepines could effectively inhibit calcium influx in vascular smooth muscle cells, suggesting potential therapeutic applications for hypertension management .

2. Antidepressant Activity

Benzothiazepines are also being explored for their antidepressant effects. The compound has been shown to interact with serotonin receptors, which are crucial in mood regulation.

Case Study : In a randomized controlled trial published in Psychopharmacology, participants treated with a benzothiazepine derivative exhibited significant improvements in depression scores compared to placebo .

Pharmacological Research

3. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride against oxidative stress-induced neuronal damage.

Case Study : Research published in Neuroscience Letters found that this compound significantly reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents .

Material Science Applications

4. Synthesis of Novel Materials

The unique structure of 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride allows it to be utilized in the synthesis of novel polymers and materials with enhanced properties.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Mechanical Strength | Thermal Stability | Chemical Resistance |

|---|---|---|---|

| Polymer A | High | Moderate | Excellent |

| Polymer B | Moderate | High | Good |

| Benzothiazepine Polymer | Very High | Very High | Excellent |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Key Structural and Functional Differences

Heteroatom Influence (Sulfur vs. Oxygen)

The substitution of sulfur in benzothiazepines (e.g., 7-fluoro derivative) versus oxygen in benzoxazepines (e.g., 7-nitro or 7,9-difluoro derivatives) significantly impacts electronic properties. For instance, JTV-519, a methoxy-substituted benzothiazepine, demonstrates potent RyR1 inhibition and calcium modulation, whereas benzoxazepines like 4-MmC (a 4-methoxy-3-methylphenol derivative) show RyR1 inhibition through enhanced electron donor properties .

Substituent Effects

- Fluoro vs. Methoxy/Nitro Groups: The 7-fluoro substituent in the target compound is electron-withdrawing, which may reduce electron donor capacity compared to the methoxy group in JTV-517. This could diminish RyR1 inhibition efficacy, as enhanced electron donation in K201 derivatives correlates with stronger channel inhibition .

- Benzylpiperidine Side Chain: JTV-519’s benzylpiperidine moiety contributes to its unique pharmacological profile, including calcium overload suppression and drug resistance reversal.

Pharmacological Implications

- Calcium Channel Modulation : JTV-519’s ability to reverse cisplatin resistance highlights the therapeutic relevance of benzothiazepines in oncology. In contrast, benzoxazepines like 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl lack reported calcium-related activity, suggesting divergent biological targets .

- RyR1 Inhibition: Structural modifications in K201 derivatives (e.g., dioxole congeners) enhance electron donor properties, leading to more potent RyR1 inhibition. The 7-fluoro benzothiazepine’s electron-withdrawing fluorine may render it less effective in this context .

Preparation Methods

Core Benzothiazepine Ring Formation

The synthesis begins with the formation of the tetrahydro-1,4-benzothiazepine ring system, which involves intramolecular cyclization reactions. A commonly employed approach uses precursors such as ortho-aminothiophenol derivatives or related arylthio ethanamines that undergo cyclization under Lewis acid catalysis.

Aluminium chloride-mediated intramolecular cyclization has been demonstrated as an effective method to construct the 1,4-benzothiazepine core from N,N-bis(benzotriazolylmethyl)-2-(arylthio)ethan-1-amines, yielding the tetrahydrobenzothiazepine scaffold in good yields.

The reaction conditions typically involve heating the precursor with aluminium chloride under controlled temperature to promote ring closure.

Formation of the Hydrochloride Salt

To improve the compound’s solubility and stability for pharmaceutical applications, the free base of 7-fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine is converted into its hydrochloride salt.

Purification and Yield Optimization

Purification of the final compound is commonly performed by recrystallization or chromatographic techniques (e.g., silica gel chromatography with hexane/ethyl acetate gradients) to achieve high purity (>95%).

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Typical Yield Range | Notes |

|---|---|---|---|---|

| Benzothiazepine ring formation | Aluminium chloride, heating | Intramolecular cyclization | 70–85% | Controlled temperature essential |

| Fluorination at 7-position | Selectfluor®, NFSI, DMF or similar solvents | Electrophilic fluorination | 60–75% | Performed post-cyclization for selectivity |

| Hydrochloride salt formation | HCl gas or HCl in dioxane/ethanol | Salt formation for solubility | Quantitative | Enhances stability and pharmaceutical utility |

| Purification | Silica gel chromatography, recrystallization | Isolation of pure compound | >95% purity | Gradient solvents improve separation |

Research Findings and Mechanistic Insights

The fluorine substituent at the 7-position significantly affects the electronic nature of the benzothiazepine ring, facilitating nucleophilic aromatic substitution reactions that allow further functionalization.

Intramolecular cyclization mediated by Lewis acids like aluminium chloride proceeds via activation of the amine and thiol functionalities, promoting ring closure efficiently.

Formation of the hydrochloride salt stabilizes the compound and improves its handling characteristics, which is crucial for downstream pharmaceutical development.

Q & A

Q. What methodologies identify degradation pathways and impurities in 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride under stressed conditions?

- Methodological Answer :

- Forced degradation studies (acid/base hydrolysis, thermal, photolytic).

- LC-QTOF-MS to characterize degradants.

- QbD (Quality by Design) frameworks to map critical quality attributes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.